CMP-N-glycoloyl-beta-neuraminic acid

Description

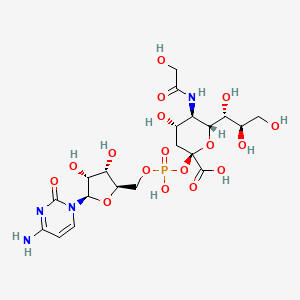

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H31N4O17P |

|---|---|

Molecular Weight |

630.5 g/mol |

IUPAC Name |

(2R,4S,5R,6R)-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C20H31N4O17P/c21-10-1-2-24(19(35)22-10)17-15(32)14(31)9(39-17)6-38-42(36,37)41-20(18(33)34)3-7(27)12(23-11(29)5-26)16(40-20)13(30)8(28)4-25/h1-2,7-9,12-17,25-28,30-32H,3-6H2,(H,23,29)(H,33,34)(H,36,37)(H2,21,22,35)/t7-,8+,9+,12+,13+,14+,15+,16+,17+,20+/m0/s1 |

InChI Key |

HOEWKBQADMRCLO-UIUGZIMDSA-N |

SMILES |

C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)NC(=O)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](O[C@@]1(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)NC(=O)CO)O |

Synonyms |

CMP-N-glycolylneuraminic acid CMP-Neu5Gc cytidine monophosphate-N-glycoloylneuraminic acid |

Origin of Product |

United States |

Activation and Transfer to Glycans:in the Cytosol, the Free Neu5gc is Activated to Its High Energy Sugar Nucleotide Form, Cmp N Glycoloyl Beta Neuraminic Acid Cmp Neu5gc .nih.govresearchgate.netthis Reaction is Catalyzed by the Enzyme Cmp Sialic Acid Synthetase Cmas , Which Can Utilize Both Neu5ac and Neu5gc As Substrates.nih.govresearchgate.netfrontiersin.orgthe Newly Synthesized Cmp Neu5gc is then Transported into the Golgi Apparatus.nih.govresearchgate.netinside the Golgi, a Suite of Approximately 20 Different Sialyltransferases Catalyzes the Transfer of Neu5gc from Cmp Neu5gc Onto the Terminal Positions of Newly Synthesized Glycan Chains of Glycoproteins and Glycolipids.nih.govnih.govresearchgate.netresearchgate.netthe Cell S Sialylation Machinery Does Not Effectively Distinguish Between Cmp Neu5ac and Cmp Neu5gc, Leading to the Incorporation of the Non Human Neu5gc into Human Cell Surface and Secreted Glycans.nih.govfrontiersin.org

An alternative, though less prominent, pathway for Neu5Gc incorporation has also been described. This involves the precursor N-glycolylmannosamine (ManNGc), which can apparently diffuse across the plasma membrane into the cytosol. nih.gov Once inside, ManNGc can be converted into Neu5Gc, subsequently entering the main sialylation pathway to be activated and incorporated into glycans. nih.gov

The metabolic incorporation of dietary Neu5Gc is more pronounced in tissues with high cell turnover rates, such as epithelial and cancer cells. frontiersin.org

Mechanistic Roles of N Glycoloylneuraminic Acid Glycoconjugates in Biological Contexts and Pathophysiology

Immunological Implications of Neu5Gc as a Xenoantigen

N-glycoloylneuraminic acid (Neu5Gc) is a sialic acid molecule found in most mammals but not synthesized by humans due to a specific gene inactivation. nih.govnih.gov This makes Neu5Gc a xenoantigen in humans, meaning it is recognized as a foreign molecule by the immune system, leading to various immunological responses.

Humans are exposed to Neu5Gc through dietary sources, particularly red meat. nih.govnih.gov This exposure leads to the metabolic incorporation of Neu5Gc into human tissues, creating "xeno-autoantigens" on cell surfaces. nih.govnih.govfrontiersin.org Consequently, the human immune system mounts a response by producing antibodies against Neu5Gc. nih.govnih.gov These anti-Neu5Gc antibodies are present in all humans, though their levels can vary significantly among individuals. nih.govnih.gov

The production of anti-Neu5Gc antibodies is believed to begin in infancy, coinciding with dietary changes such as the introduction of cow's milk formula and red meat. semanticscholar.org Studies have shown that anti-Neu5Gc IgM antibodies are absent at birth but appear around six months of age and reach adult-like levels by 12 months. semanticscholar.orgfrontiersin.org This suggests that the antibody response is not innate but is triggered by postnatal exposure to Neu5Gc. frontiersin.org The generation of these antibodies is thought to be stimulated by the presentation of dietary Neu5Gc by commensal bacteria, such as non-typeable Haemophilus influenzae, which can incorporate the sialic acid into their own surface structures. nih.govsemanticscholar.org

The presence of both Neu5Gc on human cells and circulating anti-Neu5Gc antibodies can lead to a state of chronic inflammation termed "xenosialitis". nih.govpnas.orgfrontiersin.org This ongoing immune reaction is hypothesized to contribute to the pathogenesis of several chronic inflammatory diseases. pnas.orgfrontiersin.org

| Aspect of Immune Response | Description | Key Findings |

| Antigen Source | Dietary intake of red meats (e.g., beef, pork, lamb). medcraveonline.com | Neu5Gc is metabolically incorporated into human tissues. nih.gov |

| Antibody Production | Begins in infancy upon dietary exposure to Neu5Gc. semanticscholar.org | Anti-Neu5Gc antibodies (IgM, IgG) are found in all humans. nih.govfrontiersin.org |

| Mechanism of Immunization | Commensal bacteria presenting dietary Neu5Gc to the immune system. nih.govsemanticscholar.org | Leads to the production of "xeno-autoantibodies". nih.gov |

| Pathological Consequence | Chronic inflammation known as "xenosialitis". nih.govpnas.org | Potential contributor to chronic inflammatory diseases. pnas.orgfrontiersin.org |

In the context of xenotransplantation, the transfer of organs or tissues between different species, Neu5Gc is a significant immunological barrier. nih.govresearchgate.netbohrium.com Pigs are often considered potential organ donors for humans, but their cells express Neu5Gc, making them a target for the recipient's pre-existing anti-Neu5Gc antibodies. nih.govresearchgate.net

The binding of these antibodies to Neu5Gc on the surface of the xenograft can trigger a cascade of immune responses, leading to graft rejection. nih.govresearchgate.net This can manifest as hyperacute rejection, a rapid and severe inflammatory response that destroys the transplanted organ. nih.gov Even if hyperacute rejection is avoided, the ongoing antibody response to Neu5Gc can contribute to chronic rejection. nih.gov

To overcome this challenge, researchers have developed genetically engineered pigs that lack the gene responsible for Neu5Gc synthesis (CMAH knockout pigs). nih.govresearchgate.net Studies have shown that the absence of Neu5Gc on donor pig cells significantly reduces the binding of human antibodies, thereby mitigating the immune rejection response. nih.govresearchgate.net This highlights the critical role of the Neu5Gc-anti-Neu5Gc interaction in xenotransplantation rejection. nih.govnih.gov

| Challenge in Xenotransplantation | Mechanism | Proposed Solution |

| Hyperacute Rejection | Pre-existing anti-Neu5Gc antibodies in the human recipient bind to Neu5Gc on the pig organ. nih.gov | Use of organs from Neu5Gc-deficient (CMAH knockout) pigs. nih.govresearchgate.net |

| Antibody-Mediated Injury | Anti-Neu5Gc antibodies contribute to endothelial cell activation and complement deposition. nih.gov | Genetic modification of donor pigs to eliminate Neu5Gc expression. nih.gov |

| Chronic Rejection | Sustained immune response against Neu5Gc on the xenograft. nih.gov | Development of strategies to induce tolerance to Neu5Gc. |

The continuous presence of a foreign antigen (Neu5Gc) on "self" tissues, coupled with a constant antibody response, has implications for autoimmunity. frontiersin.org The resulting "xenosialitis" is thought to be a contributing factor to diseases exacerbated by chronic inflammation. pnas.orgfrontiersin.org

Research in human-like mouse models (CMAH knockout mice) has shown that the interaction between dietary Neu5Gc and anti-Neu5Gc antibodies can promote systemic inflammation. pnas.orgneurology.org This chronic inflammatory state has been linked to an increased risk of certain pathologies. For instance, some studies suggest a potential role for Neu5Gc-mediated inflammation in the progression of atherosclerosis and certain autoimmune conditions. nih.govfrontiersin.org

Furthermore, the presence of Neu5Gc on the surface of macrophages has been shown to regulate phagocytosis and the secretion of inflammatory factors. researchgate.net This suggests that Neu5Gc can directly modulate immune cell function. The structural similarity between Neu5Gc and the human sialic acid N-acetylneuraminic acid (Neu5Ac) may allow Neu5Gc to act as an "immune disguise," potentially altering immune tolerance mechanisms. researchgate.netbohrium.comnih.gov

Involvement in Cancer Pathobiology

Aberrant glycosylation is a hallmark of cancer, and the expression of Neu5Gc in human tumors is a prime example of this phenomenon. nih.govgriffith.edu.au While present in only trace amounts in normal human tissues, Neu5Gc is often found at elevated levels in malignant tissues. nih.govfrontiersin.org

Numerous studies have documented the accumulation of Neu5Gc in various types of human cancers, including breast, colon, ovarian, and prostate carcinomas, as well as melanoma and germ cell tumors. nih.govmdpi.com For example, Neu5Gc-containing gangliosides, such as Neu5Gc-GM3, have been identified as tumor-associated antigens in breast cancer and melanoma. nih.govnih.gov

| Cancer Type | Neu5Gc-Containing Molecule | Reported Findings |

| Breast Carcinoma | Neu5Gc-GM3 and other gangliosides | Detected in a high percentage of samples. nih.gov |

| Colon Cancer | Neu5Gc-GM3 and other gangliosides | Found in a significant portion of tumors. nih.gov |

| Cutaneous Melanoma | Neu5Gc-GM3 | Detected in all tested samples in one study. nih.gov |

| Germ Cell Tumors | Neu5Gc-GM2 | Found in a subset of tumors. nih.gov |

| Ovarian and Prostate Carcinoma | Neu5Gc | Demonstrated expression in these cancers. nih.gov |

The accumulation of Neu5Gc in tumors is a multifactorial process, with several proposed mechanisms:

Dietary Uptake: The primary source of Neu5Gc in humans is the diet. nih.govmdpi.com Cancer cells, with their high metabolic rate and increased nutrient uptake, may preferentially acquire Neu5Gc from the surrounding microenvironment. nih.govresearchgate.net

Hypoxia: The low-oxygen conditions (hypoxia) characteristic of the tumor microenvironment can enhance the uptake of Neu5Gc by cancer cells. nih.govmdpi.comresearchgate.net Hypoxia can upregulate the expression of sialin, a transporter protein that facilitates the entry of sialic acids into the cell. researchgate.net

Metabolic Alterations: Cancer cells exhibit altered metabolic pathways that may favor the incorporation and utilization of Neu5Gc. nih.govresearchgate.net Once inside the cell, Neu5Gc can be activated and incorporated into newly synthesized glycoproteins and glycolipids, which are then expressed on the cell surface. researchgate.netresearchgate.net

The presence of Neu5Gc on the surface of tumor cells can have several functional consequences that promote cancer progression. These include promoting cell proliferation, survival, and inducing local immunosuppression. mdpi.comresearchgate.net The interaction between Neu5Gc on tumor cells and circulating anti-Neu5Gc antibodies can also lead to chronic inflammation, which is a known driver of tumorigenesis. nih.govmdpi.com

Neu5Gc-containing Glycans as Tumor-Associated Carbohydrate Antigens

N-glycolylneuraminic acid (Neu5Gc), a sialic acid not naturally synthesized by humans, is aberrantly expressed in various cancers, leading to the formation of tumor-associated carbohydrate antigens. This phenomenon arises from the metabolic incorporation of dietary Neu5Gc, primarily from red meat, into the glycoconjugates of cancer cells. frontiersin.orgnih.govfrontiersin.org The expression of Neu5Gc-containing glycans is significantly higher in malignant tissues compared to normal human tissues, making them a subject of interest for cancer diagnostics and therapeutics. nih.govgriffith.edu.au

One of the well-documented Neu5Gc-containing tumor antigens is the Hanganutziu-Deicher (H-D) antigen, which is characterized by the presence of Neu5Gc on various glycoconjugates, including gangliosides like GM3. nih.gov Another significant antigen is the Neu5Gc-Sialyl-Tn epitope, a modification of the well-known carcinoma-associated Sialyl-Tn antigen where N-acetylneuraminic acid (Neu5Ac) is replaced by Neu5Gc. frontiersin.orgoup.com The presence of these antigens has been identified in a range of human carcinomas, including those of the breast, prostate, ovary, colon, and lung. oup.com The expression of these antigens is often associated with tumor malignancy, invasiveness, and metastasis. nih.gov

The immunogenic nature of these non-human sialic acids in the human body leads to the production of circulating anti-Neu5Gc antibodies. aacrjournals.orgfrontiersin.org The levels and specificities of these antibodies can vary among individuals and have been explored as potential biomarkers for cancer. frontiersin.org For instance, elevated levels of antibodies targeting specific Neu5Gc-containing glycans have been associated with an increased risk of colorectal cancer. plos.org Research has demonstrated that a classifier of 20 Neu5Gc-containing glycans could differentiate between patients with breast cancer and healthy controls, with some of these glycans also showing discriminatory power for other carcinomas. frontiersin.org

Table 1: Examples of Neu5Gc-Containing Tumor-Associated Carbohydrate Antigens

| Antigen Name | Core Glycan Structure | Associated Cancers | Reference |

| Hanganutziu-Deicher (H-D) Antigen | Neu5Gc-containing gangliosides (e.g., Neu5Gc-GM3) | Lymphoma, leukemia, lung cancer | nih.gov |

| Neu5Gc-Sialyl-Tn | Neu5Gcα2-6GalNAcα1-O-Ser/Thr | Breast, prostate, ovary, colon, lung carcinomas | frontiersin.orgoup.com |

| Neu5Gc-containing glycans | Various glycoproteins and glycolipids | Breast cancer, colorectal cancer | frontiersin.orgplos.org |

Influence on Tumor Cell Behavior and Microenvironment Interactions

The incorporation of N-glycolylneuraminic acid (Neu5Gc) into tumor cell glycoconjugates can significantly influence cancer cell behavior and their interactions within the tumor microenvironment. nih.govresearchgate.net The presence of Neu5Gc on the cell surface can modulate cell signaling pathways, promoting proliferation and survival. nih.gov For example, treatment with Neu5Gc has been shown to increase the proliferation of colorectal cancer cells, a change associated with elevated levels of proteins such as HRAS, CCNA2, and AKT2. nih.gov

The tumor microenvironment, particularly hypoxic conditions, plays a crucial role in the accumulation of Neu5Gc in cancer cells. nih.govnih.govbiorxiv.org Hypoxia, a common feature of solid tumors, can enhance the uptake of Neu5Gc by malignant cells. nih.govnih.gov This increased incorporation of a non-human sialic acid can further alter the tumor cell surface, potentially impacting cell adhesion, invasion, and metastasis. nih.gov

A key aspect of Neu5Gc's influence on the tumor microenvironment is its interaction with the immune system. The presence of Neu5Gc-containing antigens on tumor cells, coupled with circulating anti-Neu5Gc antibodies in the human body, can lead to a chronic inflammatory state known as "xenosialitis". frontiersin.orgaacrjournals.orgnih.gov This persistent, low-grade inflammation is hypothesized to promote tumor progression. nih.govpnas.org Studies in a human-like mouse model (Cmah-/-) have shown that the combination of dietary Neu5Gc and anti-Neu5Gc antibodies can accelerate tumor growth. pnas.org This pro-tumor effect is associated with increased infiltration of inflammatory cells and enhanced angiogenesis within the tumor. pnas.org The chronic inflammation and enhanced angiogenesis can be suppressed by cyclooxygenase-2 (COX-2) inhibitors, which are known to reduce the risk of certain human cancers. aacrjournals.org

Furthermore, the shedding of Neu5Gc-containing gangliosides from the surface of tumor cells into the microenvironment can have immunosuppressive effects, contributing to the tumor's ability to evade immune surveillance. nih.govresearchgate.net

Table 2: Research Findings on the Influence of Neu5Gc on Tumor Biology

| Research Finding | Model System | Key Outcome | Reference |

| Dietary Neu5Gc and anti-Neu5Gc antibodies promote systemic inflammation. | Cmah−/− mice | Increased levels of inflammatory markers. | nih.gov |

| Anti-Neu5Gc antibodies enhance the growth of Neu5Gc-expressing tumors. | Cmah−/− mice with syngeneic tumors | Accelerated tumor growth, increased inflammation and angiogenesis. | aacrjournals.orgpnas.org |

| Neu5Gc treatment promotes proliferation of colorectal cancer cells. | In vitro cell culture | Increased levels of HRAS, CCNA2, and AKT2 proteins. | nih.gov |

| Hypoxia enhances the uptake and expression of Neu5Gc in tumor cells. | In vitro cell culture | Increased accumulation of Neu5Gc-containing glycans. | nih.govnih.govbiorxiv.org |

Interactions with Pathogens and Infectious Diseases

Pathogen Exploitation of Host Sialic Acids

Sialic acids, being the terminal sugars on the glycan chains of host cell surfaces, are prime targets for pathogen recognition and binding, playing a crucial role in the initial stages of infection. nih.gov Various pathogens, including viruses and bacteria, have evolved mechanisms to exploit host sialic acids for attachment, entry, and subsequent propagation. nih.gov While many pathogens bind to the human-prevalent N-acetylneuraminic acid (Neu5Ac), some have also been shown to interact with N-glycolylneuraminic acid (Neu5Gc).

Influenza A viruses (IAVs) are a prominent example of pathogens that utilize sialic acids as receptors. The viral hemagglutinin (HA) protein binds to sialic acids on the host cell surface. nih.govresearchgate.net While human IAVs generally show a preference for α2,6-linked Neu5Ac, some animal IAVs can bind to Neu5Gc. nih.govnih.gov Interestingly, the expression of Neu5Gc on human epithelial cells has been shown to suppress the infection of IAVs that possess Neu5Gc binding ability, suggesting that Neu5Gc may act as a decoy receptor in this context. nih.gov

Bacterial pathogens also exploit host sialic acids. For instance, the cholera toxin (CTx) produced by Vibrio cholerae recognizes ganglioside GM1 for entry into host cells. While CTx can bind to both Neu5Ac-GM1 and Neu5Gc-GM1, V. cholerae has adapted to the human-specific lack of Neu5Gc, as its neuraminidase is more efficient at converting more complex gangliosides to Neu5Ac-GM1. nih.gov The adhesin SabA of Helicobacter pylori shows a preference for terminal α2,3-linked Neu5Ac over Neu5Gc. nih.gov

Table 3: Examples of Pathogen Interactions with Host Sialic Acids

| Pathogen | Virulence Factor/Mechanism | Interaction with Neu5Ac | Interaction with Neu5Gc | Reference |

| Influenza A Virus (some animal strains) | Hemagglutinin (HA) | Binds | Binds, but may act as a decoy receptor on human cells | nih.govnih.gov |

| Vibrio cholerae | Cholera Toxin (CTx) | Binds to GM1 | Binds to GM1, but pathogen is adapted to human Neu5Ac expression | nih.gov |

| Helicobacter pylori | Adhesin SabA | Preferential binding | Weaker binding | nih.gov |

Molecular Mimicry and Immune Evasion Strategies

Molecular mimicry is a strategy employed by pathogens to evade the host immune system by expressing molecules on their surface that resemble host structures. windows.net This can lead to the pathogen being recognized as "self," thereby avoiding an immune response. nih.gov Some bacteria have evolved to incorporate host sialic acids, including N-glycolylneuraminic acid (Neu5Gc), into their surface lipooligosaccharides (LOS), effectively cloaking themselves from the immune system. nih.gov

A notable example is the human-specific commensal and pathogen, nontypeable Haemophilus influenzae (NTHi). This bacterium cannot synthesize sialic acids de novo but can scavenge them from its environment. nih.gov Research has shown that NTHi can incorporate trace amounts of exogenous, diet-derived Neu5Gc into its cell surface LOS. nih.gov This incorporation of a non-human sialic acid onto the bacterial surface is a form of molecular mimicry. The presentation of Neu5Gc by these bacteria is thought to be a key factor in the initial elicitation of anti-Neu5Gc antibodies in human infants. nih.gov

This process of "xeno-autoimmunization" highlights a complex interplay between diet, commensal bacteria, and the human immune system. While molecular mimicry involving Neu5Ac is a more common strategy for pathogens to evade the human immune system, the ability of some bacteria to utilize Neu5Gc demonstrates an adaptive mechanism to the host's dietary intake. nih.gov This can have implications for both the pathogen's survival and the host's immune response to it. The structural resemblance between microbial and host glycoconjugates can, in some cases, lead to autoimmune reactions where antibodies generated against the pathogen cross-react with host tissues. faisafrica.com

Contribution to Inflammatory Processes

The presence of N-glycolylneuraminic acid (Neu5Gc) in human tissues, a molecule foreign to the human body, can trigger chronic inflammatory processes. frontiersin.orgnih.gov This phenomenon, termed "xenosialitis," is driven by the interaction between Neu5Gc incorporated into human cells from dietary sources and the circulating anti-Neu5Gc antibodies that are ubiquitous in the human population. frontiersin.orgfrontiersin.org

The primary dietary source of Neu5Gc is red meat. nih.gov Following consumption, Neu5Gc is metabolically incorporated into the glycoconjugates of human endothelial and epithelial cells. aacrjournals.org This results in the presentation of a "xeno-autoantigen" on the cell surface. frontiersin.org The subsequent binding of anti-Neu5Gc antibodies to these Neu5Gc-expressing cells can initiate a low-grade, chronic inflammatory response. pnas.org

Experimental evidence from human-like Neu5Gc-deficient mice (Cmah-/-) supports this hypothesis. When these mice are fed a Neu5Gc-rich diet and have circulating anti-Neu5Gc antibodies, they develop systemic inflammation. nih.gov This chronic inflammation has been shown to promote the progression of diseases such as cancer and atherosclerosis in these animal models. frontiersin.orgnih.gov In the context of cancer, the inflammation induced by the Neu5Gc-anti-Neu5Gc antibody interaction can enhance tumor growth by promoting angiogenesis and the infiltration of inflammatory cells into the tumor microenvironment. aacrjournals.orgpnas.org

The link between red meat consumption and an increased risk for certain diseases, including colorectal cancer and cardiovascular disease, may be partially explained by this mechanism of diet-induced, antibody-mediated inflammation. plos.orgnih.govtandfonline.com The continuous exposure to dietary Neu5Gc and the persistent presence of anti-Neu5Gc antibodies create a state of chronic inflammation that can contribute to the pathogenesis of these conditions. frontiersin.orgnih.gov

Advanced Research Methodologies and Experimental Approaches

Chemoenzymatic Synthesis of CMP-N-glycoloyl-beta-neuraminic Acid and Glycoconjugates for Research Applications

The generation of this compound (CMP-Neu5Gc) and associated glycoconjugates for research purposes has been significantly advanced through chemoenzymatic strategies. These methods are prized for their high efficiency and specificity, particularly in creating complex sialylated molecules. nih.gov Sialyltransferase-catalyzed glycosylation is a cornerstone of this approach, offering high regioselectivity and stereoselectivity for forming sialyl linkages under mild, aqueous conditions. nih.gov

A chemoenzymatic synthesis pathway for Neu5Gc can start from D-glucose and be achieved in a multi-step process. nih.gov Another approach begins with the chemical synthesis of N-glycolylmannosamine (ManNGc) from D-mannosamine, followed by an aldolase-catalyzed reaction to produce Neu5Gc. nih.gov This Neu5Gc can then be converted to CMP-Neu5Gc using CMP-sialic acid synthetase. nih.gov The resulting CMP-Neu5Gc serves as a donor substrate for sialyltransferases to attach Neu5Gc to various acceptor molecules, creating a diverse library of Neu5Gc-containing glycoconjugates. nih.gov These synthesized molecules are invaluable for studying the biological functions of Neu5Gc and for profiling anti-Neu5Gc antibodies. nih.gov

A typical OPME system for Neu5Gc-glycoside synthesis can involve two or three enzymes. nih.gov A three-enzyme system might include a sialic acid aldolase, a CMP-sialic acid synthetase (CSS), and a sialyltransferase. nih.gov In this setup, ManNGc and pyruvate (B1213749) are converted to Neu5Gc by the aldolase, which is then activated to CMP-Neu5Gc by CSS in the presence of CTP. Finally, a sialyltransferase transfers the Neu5Gc moiety to an acceptor glycan. nih.gov A two-enzyme system can be employed when Neu5Gc is provided as a starting material, bypassing the need for the aldolase. nih.gov

The compatibility of the reaction conditions for these different enzymes is a key advantage of OPME systems. nih.gov Researchers have successfully used OPME systems for the high-yield synthesis of various sialoglycans, including cancer-associated antigens like Neu5Gc-STn. nih.gov The periodic addition of CTP can be a crucial strategy to maintain a sufficient supply of the CMP-sialic acid donor, ensuring the reaction proceeds to completion. nih.gov The versatility of OPME systems allows for the production of a wide array of Neu5Gc-containing structures with different linkages and underlying glycans, which are essential tools for glycobiology research. digitellinc.com

Table 1: Enzymes Commonly Used in OPME Systems for CMP-Neu5Gc and Glycoconjugate Synthesis

| Enzyme | Function | Source Organism Example |

| Sialic Acid Aldolase | Catalyzes the condensation of N-glycolylmannosamine (ManNGc) and pyruvate to form N-glycolylneuraminic acid (Neu5Gc). | Escherichia coli K12 |

| CMP-Sialic Acid Synthetase (CSS) | Activates Neu5Gc to its nucleotide-activated form, CMP-Neu5Gc, using cytidine (B196190) triphosphate (CTP). | Neisseria meningitidis |

| Sialyltransferase (SiaT) | Transfers the Neu5Gc moiety from CMP-Neu5Gc to a specific acceptor molecule (e.g., a glycoprotein (B1211001) or glycolipid). | Pasteurella multocida |

| Pyrophosphatase | Degrades the pyrophosphate byproduct, driving the synthesis reaction forward. | Escherichia coli |

Analytical Techniques for Detection and Quantification of Neu5Gc in Research

The detection and quantification of N-glycolylneuraminic acid (Neu5Gc) in biological samples are critical for understanding its metabolic incorporation and pathological implications. A variety of sensitive and specific analytical techniques have been developed for this purpose.

A widely used method involves the release of sialic acids from glycoproteins by mild acid hydrolysis, followed by fluorescent labeling with 1,2-diamino-4,5-methylenedioxybenzene (DMB). ludger.com The labeled sialic acids can then be separated and quantified using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with fluorescence detection. ludger.comlcms.cz This method allows for the determination of the relative levels of Neu5Ac and Neu5Gc and is considered a critical quality attribute analysis for biotherapeutics. ludger.com

The development of specific antibodies has been instrumental in the detection of Neu5Gc. Polyclonal chicken immunoglobulin Y (IgY) antibodies are particularly effective because they can recognize Neu5Gc in a broader range of glycan contexts compared to monoclonal antibodies, which are often specific to a particular underlying structure. nih.govplos.org A novel affinity purification method has been developed to produce mono-specific anti-Neu5Gc antibodies. nih.govplos.org This involves sequential chromatography on columns with immobilized human and chimpanzee serum sialoglycoproteins, followed by specific elution with free Neu5Gc. nih.govplos.org The resulting purified chicken IgY shows high specificity and sensitivity with no cross-reactivity to the human sialic acid N-acetylneuraminic acid (Neu5Ac). nih.govplos.org These antibodies have been successfully used in various immunoassays to detect Neu5Gc in human tissues and biotherapeutic products. nih.govplos.org

Mass spectrometry (MS) is a powerful tool for the structural characterization and quantification of Neu5Gc. nih.gov Various MS-based approaches are employed to analyze Neu5Gc in complex biological samples. For instance, released sialic acids can be derivatized and analyzed by liquid chromatography-mass spectrometry (LC-MS). lcms.cz This method provides confirmation of the identity of Neu5Gc and can be used for absolute quantification. lcms.cz

Another advanced MS technique is ZIC-HILIC/MRM-MS (Zwitterionic-type Hydrophilic Interaction Liquid Chromatography/Multiple Reaction Monitoring-Mass Spectrometry), which allows for the enrichment and selective monitoring of Neu5Gc. researchgate.net This highly sensitive method can quantify trace amounts of Neu5Gc even in the presence of a vast excess of Neu5Ac. researchgate.net Furthermore, nanoLC coupled with high-resolution mass spectrometry has been used to analyze the IgG subclass distribution and partial sequence of human anti-Neu5Gc antibodies. acs.org

The specific antibodies developed against Neu5Gc, particularly chicken IgY, are widely applicable across a range of standard immunodetection techniques. nih.govplos.org

Immunohistochemistry (IHC): This technique uses anti-Neu5Gc antibodies to visualize the distribution of Neu5Gc in tissue sections, which has been crucial in identifying its presence in cancerous tissues and comparing its expression between healthy and diseased states. nih.govnih.govplos.org

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a quantitative method used to measure the levels of Neu5Gc on glycoproteins or to detect and quantify anti-Neu5Gc antibodies in serum. nih.govplos.orgnih.govnih.gov Assays often use paired Neu5Gc- and Neu5Ac-containing glycans to ensure specificity. nih.govplos.org

Western Blot: This method allows for the detection of Neu5Gc on specific proteins separated by gel electrophoresis. nih.govplos.org It has been used to confirm the presence of Neu5Gc on biotherapeutic proteins and in cell lysates. nih.govplos.orgnih.gov

Flow Cytometry: This technique is used to detect Neu5Gc on the surface of cells. nih.govplos.orgoatext.com It has been applied to analyze Neu5Gc expression on various cell types, including cancer cells and cells used in biotherapeutic production. nih.govplos.orgnih.gov

Table 2: Comparison of Analytical Techniques for Neu5Gc Detection

| Technique | Principle | Primary Application | Key Advantages |

| HPLC with DMB Labeling | Separation and quantification of fluorescently labeled sialic acids. | Quantitative analysis of total Neu5Gc content in glycoproteins and biotherapeutics. | High sensitivity, quantitative, well-established. ludger.comlcms.cz |

| ELISA | Antibody-based detection of Neu5Gc or anti-Neu5Gc antibodies on a solid phase. | Quantification of Neu5Gc on specific molecules and screening for anti-Neu5Gc antibodies in biological fluids. nih.govplos.org | High-throughput, quantitative, sensitive. nih.govplos.org |

| Mass Spectrometry | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Definitive structural confirmation and highly sensitive quantification of Neu5Gc in complex mixtures. nih.govresearchgate.net | High specificity, provides structural information, highly sensitive. nih.govresearchgate.net |

| Immunohistochemistry | Antibody-based visualization of Neu5Gc in tissue sections. | Localization of Neu5Gc within tissues and cells. nih.govplos.org | Provides spatial information on Neu5Gc distribution. nih.govplos.org |

| Western Blot | Antibody-based detection of Neu5Gc on proteins separated by size. | Detection of Neu5Gc on specific protein bands. nih.govplos.org | Identifies specific proteins carrying Neu5Gc. nih.govplos.org |

| Flow Cytometry | Antibody-based detection of Neu5Gc on the surface of single cells. | Analysis of Neu5Gc expression on cell populations. nih.govplos.org | High-throughput analysis of cell surface Neu5Gc. nih.govplos.org |

Genetic Engineering and Animal Models in this compound Research

The study of the biological significance of CMP-Neu5Gc has been greatly facilitated by the development of specific animal models through genetic engineering. Since humans are naturally deficient in Neu5Gc due to an inactivating mutation in the CMAH gene, which encodes the enzyme CMP-N-acetylneuraminic acid hydroxylase, creating animal models that replicate this human-specific trait is crucial. nih.gov

The most prominent animal model in Neu5Gc research is the Cmah knockout (Cmah-/-) mouse. nih.govnih.gov These mice are genetically engineered to lack a functional Cmah gene, and as a result, they are unable to synthesize Neu5Gc, similar to humans. nih.govnih.gov This model has been invaluable for investigating the consequences of Neu5Gc deficiency and the effects of dietary Neu5Gc incorporation. nih.gov For example, studies using Cmah knockout mice have shown that when these animals are fed Neu5Gc, they can incorporate it into their tissues and develop an immune response, including the production of anti-Neu5Gc antibodies. nih.gov This mimics the situation in humans and allows for the investigation of Neu5Gc's role in inflammatory diseases and cancer. frontiersin.org

Furthermore, genetic engineering has been employed to create pig models with inactivated CMAH genes. nih.govresearchgate.net This is particularly relevant for the field of xenotransplantation, as Neu5Gc is a major xenoantigen that can trigger a strong immune rejection response in humans. nih.gov By knocking out the CMAH gene in pigs, researchers aim to create organs and tissues that are less immunogenic to human recipients. nih.gov The generation of pigs with knockouts of multiple glycan-producing genes, including CMAH, is an active area of research to overcome the hurdles of xenograft rejection. nih.gov These genetically modified animal models are essential for preclinical studies on the safety and efficacy of xenotransplantation. nih.gov

In Vitro Cellular and Biochemical Assays

In vitro enzyme activity assays are fundamental for characterizing the function of CMAH and sialyltransferases, the enzymes responsible for modifying and transferring sialic acids. These assays allow for the quantitative measurement of enzyme activity, which is crucial for understanding their catalytic mechanisms and for screening potential inhibitors. sigmaaldrich.com

CMAH Activity Assays: The enzymatic activity of CMAH is centered on the conversion of CMP-Neu5Ac to CMP-Neu5Gc. researchgate.net Assays to measure this activity often involve incubating the enzyme with its substrate, CMP-Neu5Ac, and then detecting the formation of the product, CMP-Neu5Gc.

Sialyltransferase Activity Assays: Sialyltransferases catalyze the transfer of sialic acid from a donor substrate, typically CMP-sialic acid, to an acceptor molecule, which can be a glycoprotein or a glycolipid. jcggdb.jpnih.gov A variety of methods have been developed to assay their activity.

Radiolabeled Assays: A common method involves the use of a radiolabeled donor substrate, such as CMP-[14C]NeuAc. jcggdb.jpnih.gov The reaction mixture includes the enzyme, the radiolabeled donor, and an acceptor glycoprotein. nih.gov After the reaction, the products are separated by techniques like SDS-PAGE, and the incorporation of the radiolabel into the acceptor is quantified using a radioimager. jcggdb.jp

Non-Radioactive Assays: To avoid the use of radioactive materials, several non-radioactive assay kits are commercially available. rndsystems.com One such method utilizes a coupling enzyme, the 5'-nucleotidase CD73. rndsystems.com In this system, the CMP that is released during the sialyltransferase reaction is hydrolyzed by CD73 to produce inorganic phosphate (B84403). This phosphate can then be detected and quantified using a colorimetric method, such as the malachite green assay. rndsystems.com This approach is applicable to all sialyltransferases, regardless of their acceptor substrate, and is amenable to high-throughput screening. rndsystems.com

Chromatography-Based Assays: The products of the sialyltransferase reaction can also be isolated and quantified using hydrophobic chromatography on cartridges. uu.nl

The choice of assay depends on factors such as the required sensitivity, the availability of specific reagents, and the need for high-throughput capabilities. sigmaaldrich.com

Table 2: Common Enzyme Activity Assay Methods for Sialyltransferases

| Assay Method | Principle | Advantages | Disadvantages | Reference |

| Radiolabeled Assay | Uses radiolabeled CMP-sialic acid; product is separated and radioactivity is measured. | High sensitivity. | Requires handling of radioactive materials. | jcggdb.jpnih.gov |

| Coupled Enzyme Assay (Non-Radioactive) | Measures the release of CMP, which is converted to a detectable product by a coupling enzyme. | Non-radioactive, high-throughput compatible. | May be less sensitive than radiolabeled methods. | rndsystems.com |

| Chromatography-Based Assay | Reaction products are separated and quantified by chromatography. | Can provide detailed product information. | Can be more time-consuming. | uu.nl |

Understanding the substrate specificity of CMAH and sialyltransferases is essential for elucidating their biological roles and for the rational design of inhibitors or modified substrates.

CMAH Substrate Specificity: The primary substrate for CMAH is CMP-N-acetylneuraminic acid (CMP-Neu5Ac). nih.gov The enzyme catalyzes the hydroxylation of the N-acetyl group of Neu5Ac to an N-glycolyl group, forming CMP-Neu5Gc. researchgate.net Studies have also assessed the ability of CMAH to utilize other acyl-donors. For instance, one study found that a specific malonyltransferase, CtMaT1, showed high specificity for malonyl-CoA and could also utilize methylmalonyl-CoA, albeit with much lower efficiency, expanding its catalytic scope. nih.gov While this is a different enzyme class, the principles of testing alternative substrates apply to characterizing CMAH as well.

Sialyltransferase Substrate Specificity: Sialyltransferases exhibit strict specificity for both the donor nucleotide sugar and the acceptor oligosaccharide. jcggdb.jp They are classified into families based on the type of linkage they synthesize (e.g., α2,3-, α2,6-, or α2,8-linkages). jcggdb.jpnih.gov

The characterization of their acceptor specificity has been greatly advanced by the use of synthetic substrate analogues. uu.nlpsu.edu By systematically modifying the structure of the acceptor oligosaccharide, researchers can probe the contribution of individual hydroxyl groups and other structural features to enzyme recognition and catalytic activity. psu.edu

For example, studies have used a panel of synthetic trisaccharide analogues with modifications at various positions of the terminal galactose residue to investigate the acceptor specificities of different sialyltransferases. uu.nl These studies have revealed that even closely related enzymes can have distinct substrate preferences. For instance, while both ST3Gal III and ST3Gal IV showed a narrow acceptor specificity, ST6Gal I and ST6Gal II displayed different tolerances to modifications in the acceptor substrate. uu.nl Such analyses have also uncovered interesting findings, such as the activating effect of replacing the N-acetyl group with an N-propionyl group on the subterminal GlcNAc residue for several sialyltransferases. uu.nl

Chemoenzymatic synthesis of sialoside libraries containing various naturally occurring sialic acid forms has also been employed to systematically study the substrate specificity of sialidases, which are enzymes that cleave sialic acid residues. nih.gov A similar approach can be applied to sialyltransferases to understand how they recognize and utilize different sialic acid donors.

Table 3: Examples of Sialyltransferase Substrate Specificity Findings

| Sialyltransferase Family | Key Specificity Determinants | Experimental Approach | Reference |

| ST3Gal | Narrow acceptor specificity; requires an intact 3,4-diol system on the accepting galactose. | Use of synthetic substrate analogues. | uu.nlpsu.edu |

| ST6Gal | Tolerate some modifications at the galactose residue; ST6Gal II prefers LacdiNAc as an acceptor. | Use of synthetic substrate analogues. | uu.nl |

| General Sialyltransferases | Strict specificity for the linkage they synthesize (α2,3, α2,6, etc.). | Characterization of cloned enzymes. | jcggdb.jpnih.gov |

Structural Biology Approaches for Enzyme-Substrate and Glycan-Protein Interactions

Structural biology provides atomic-level insights into the interactions between enzymes and their substrates, as well as between glycans and the proteins that recognize them. These approaches are critical for understanding the molecular basis of specificity and catalysis. researchgate.netbeilstein-journals.org

Enzyme-Substrate Interactions: The three-dimensional structure of an enzyme in complex with its substrate or a substrate analogue can reveal the precise interactions that govern binding and catalysis. For CMAH, the lack of an experimentally determined tertiary structure has historically been a challenge. nih.gov However, computational modeling techniques, such as homology modeling and deep learning-based structure prediction (e.g., AlphaFold2), have been used to generate predicted structures of porcine CMAH. nih.gov

Molecular docking studies using these predicted structures have been performed to understand how the native ligand, CMP-Neu5Ac, binds to the active site. nih.gov These computational analyses have identified key amino acid residues that are predicted to form hydrogen bonds and hydrophobic interactions with the substrate. nih.gov For example, in a study of porcine CMAH, hydrogen bonds were predicted to form with residues Gln57, Cys288, Gly310, Ser312, Glu335, Lys343, and Asn376, while hydrophobic interactions were predicted with Phe314 and Arg336. nih.gov Such models provide a framework for designing site-directed mutagenesis experiments to validate the functional importance of these residues.

For other enzymes involved in glycan metabolism, such as N-acetyl-D-neuraminic acid lyase, X-ray crystallography has been successfully used to determine the structures of the enzyme in complex with its substrates, Neu5Ac and Neu5Gc. nih.gov These structures have revealed that the substrates bind in their linear ketone form and that every hydroxyl group of the sugar makes hydrogen bond interactions with the enzyme, elucidating the basis for substrate specificity. nih.gov

Glycan-Protein Interactions: The interactions between glycans and proteins are central to many biological processes. wikipedia.org A variety of biophysical techniques are employed to study these interactions:

X-ray Crystallography: This technique can provide high-resolution structures of proteins in complex with their glycan ligands, revealing the detailed atomic interactions. For example, the crystal structure of the SubB protein in complex with Neu5Gc has shown that the additional hydroxyl group of Neu5Gc interacts with a tyrosine residue and forms a hydrogen bond with the main chain of a methionine residue, explaining the protein's specificity for Neu5Gc over Neu5Ac. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study glycan-protein interactions in solution, providing information about the binding interface and conformational changes upon binding.

Glycan Arrays: These are powerful high-throughput tools for screening the binding of a protein to a large number of different glycans. wikipedia.org Glycan arrays have been used to demonstrate the high specificity of the SubB protein for glycans terminating in α2-3-linked Neu5Gc. nih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These techniques provide quantitative data on the binding affinity and thermodynamics of glycan-protein interactions. researchgate.net

These structural and biophysical approaches are complementary and, when used together, provide a comprehensive understanding of the molecular recognition events that underpin the biology of this compound and other glycans.

Q & A

Q. 1.1. How can researchers structurally characterize CMP-N-glycoloyl-β-neuraminic acid to confirm its identity in experimental systems?

Methodological Answer:

- Analytical Workflow : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D-COSY) to resolve the glycoloyl moiety and confirm β-anomeric configuration. Compare spectral data to reference libraries (e.g., ChEBI:18098) .

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) with electrospray ionization (ESI) to verify molecular weight () and fragmentation patterns. Cross-validate with synthetic standards .

- Chromatography : Pair hydrophilic interaction liquid chromatography (HILIC) with evaporative light scattering detection (ELSD) to assess purity and retention time consistency .

Q. 1.2. What experimental variables should be optimized when synthesizing CMP-N-glycoloyl-β-neuraminic acid in vitro?

Methodological Answer:

- Enzyme Selection : Use recombinant α2,6-sialyltransferases (e.g., from Photobacterium spp.) for glycoloyl transfer, as they show higher specificity than acetylases .

- pH and Temperature : Optimize reaction buffers (pH 7.0–7.5) and temperature (30–37°C) to balance enzyme activity and substrate stability .

- Substrate Ratios : Maintain a 1:2 molar ratio of CMP-neuraminic acid to glycoloyl-CoA to minimize side products. Monitor yield via LC-MS .

Advanced Research Questions

Q. 2.1. How can conflicting data on the role of CMP-N-glycoloyl-β-neuraminic acid in sialylation efficiency be resolved?

Methodological Answer:

- Contextual Variables : Control cell type (e.g., murine vs. human), as species-specific sialyltransferases exhibit divergent kinetics .

- Cross-Validation : Replicate studies using orthogonal methods (e.g., fluorescence-based sialylation assays vs. metabolic labeling with C-glycoloyl groups) .

- Data Normalization : Normalize activity to total protein concentration and enzyme-specific activity (e.g., nmol/min/mg) to account for batch variability .

Q. 2.2. What strategies mitigate interference when quantifying CMP-N-glycoloyl-β-neuraminic acid in complex biological matrices?

Methodological Answer:

- Sample Preparation : Deproteinize samples with ice-cold methanol (4:1 v/v) to precipitate proteins. Centrifuge at 15,000 × g for 10 min to isolate supernatants .

- Matrix Effects : Use isotope-labeled internal standards (e.g., C-CMP-N-glycoloyl-β-neuraminic acid) to correct for ion suppression in MS .

- Chromatographic Separation : Optimize HILIC gradients to resolve co-eluting isomers (e.g., CMP-N-acetyl vs. glycoloyl derivatives) .

Q. 2.3. How do researchers address discrepancies in the reported binding affinity of CMP-N-glycoloyl-β-neuraminic acid to sialyltransferases?

Methodological Answer:

- Enzyme Source : Standardize enzyme batches (e.g., recombinant vs. native) to reduce variability in post-translational modifications .

- Binding Assays : Compare surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to distinguish kinetic (/) vs. thermodynamic (, ) parameters .

- Negative Controls : Include CMP-N-acetyl-β-neuraminic acid to confirm specificity of glycoloyl interactions .

Methodological Best Practices

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/MS data in repositories like MetaboLights .

- Peer Review : Submit detailed experimental protocols (e.g., enzyme lot numbers, buffer recipes) as supplementary materials to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.